1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine
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Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine is a complex organic compound that features a benzodioxole ring, a nitro-substituted pyrazole ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrazole Ring: The nitro-substituted pyrazole can be synthesized via the reaction of hydrazine with a suitable diketone or β-keto ester.
Coupling Reactions: The benzodioxole and pyrazole intermediates can be coupled with piperazine through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitro-1H-pyrazol-3-yl)piperazine
- 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-amino-1H-pyrazol-5-yl)piperazine
- 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-chloro-1H-pyrazol-5-yl)piperazine
Uniqueness
The uniqueness of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine lies in its specific substitution pattern and the presence of both benzodioxole and nitro-pyrazole moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H17N5O4 |
---|---|
Molecular Weight |
331.33 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitro-1H-pyrazol-5-yl)piperazine |
InChI |
InChI=1S/C15H17N5O4/c21-20(22)12-8-16-17-15(12)19-5-3-18(4-6-19)9-11-1-2-13-14(7-11)24-10-23-13/h1-2,7-8H,3-6,9-10H2,(H,16,17) |
InChI Key |
SDZBJRFCTOAZOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=C(C=NN4)[N+](=O)[O-] |
Origin of Product |
United States |
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